molecular formula C16H10F4N4O B5453858 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone

4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone

Cat. No.: B5453858
M. Wt: 350.27 g/mol
InChI Key: KWELHAYXDTUSBC-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrazole ring, a pyrimidinone ring, and several fluorine atoms. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and they are known for their diverse pharmacological effects . Pyrimidinones are a type of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimidinone rings would likely contribute significantly to the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including oxidation, reduction, and reactions with electrophiles and nucleophiles . Pyrimidinones can also participate in a variety of reactions, including condensation reactions and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of fluorine atoms could increase the compound’s stability and affect its reactivity . The pyrazole and pyrimidinone rings could also influence the compound’s properties, including its polarity, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it. It’s also important to consider potential environmental impacts .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activities, optimizing its synthesis process, and studying its behavior under various conditions .

Properties

IUPAC Name

4-[(E)-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N4O/c17-11-4-1-9(2-5-11)14-10(8-21-24-14)3-6-12-7-13(16(18,19)20)23-15(25)22-12/h1-8H,(H,21,24)(H,22,23,25)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWELHAYXDTUSBC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.